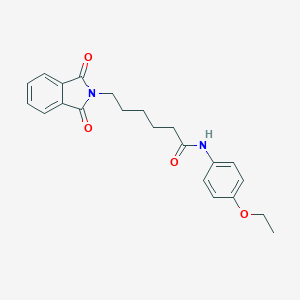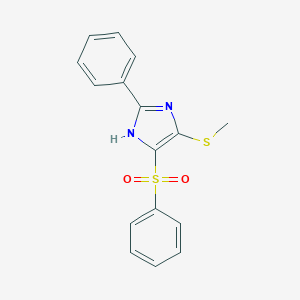
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications. It is also known as ethyl 3-(3-phenoxypropionylamino)benzoate or EPPB. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学的研究の応用
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been used in various scientific research applications. It has been reported to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester involves its ability to inhibit the activity of MMPs and to induce apoptosis in cancer cells. MMPs are involved in the breakdown of extracellular matrix proteins, which are essential for the growth and metastasis of cancer cells. By inhibiting the activity of MMPs, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester can prevent the growth and spread of cancer cells. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester can induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects:
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase-3.
実験室実験の利点と制限
One of the advantages of using 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments is its ability to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This makes it a useful tool for studying the role of MMPs in various biological processes, including cancer growth and metastasis. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been shown to have anti-inflammatory properties, which make it a useful tool for studying the inflammatory response in various diseases.
One of the limitations of using 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models of disease.
将来の方向性
There are several future directions for research on 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester. One area of research could focus on the development of new synthesis methods that yield higher yields of the compound. Another area of research could focus on the development of new analogs of the compound that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the in vivo effects of the compound in animal models of disease. Finally, the potential use of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester as a therapeutic agent for cancer and other diseases could be explored further.
Conclusion:
In conclusion, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications. It has been synthesized using different methods, and its mechanism of action has been studied in detail. The compound has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, and to have anti-inflammatory properties. While there are limitations to the use of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments, there are several future directions for research that could lead to new applications for the compound.
合成法
The synthesis of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been achieved using different methods. One of the methods involves the reaction of ethyl 3-aminobenzoate with 3-phenoxypropionyl chloride in the presence of pyridine. Another method involves the reaction of ethyl 3-aminobenzoate with 3-phenoxypropionic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have been reported to yield the desired compound in good to excellent yields.
特性
製品名 |
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC名 |
ethyl 3-(3-phenoxypropanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO4/c1-2-22-18(21)14-7-6-8-15(13-14)19-17(20)11-12-23-16-9-4-3-5-10-16/h3-10,13H,2,11-12H2,1H3,(H,19,20) |
InChIキー |
IWYYOHBUUYRWNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)

![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)